2-Cyclohexen-1-one, 6-(1-hydroxycyclohexyl)-
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Overview
Description
2-Cyclohexen-1-one, 6-(1-hydroxycyclohexyl)- is an organic compound with the molecular formula C12H18O2 It is a derivative of cyclohexenone, featuring a hydroxycyclohexyl group attached to the sixth position of the cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 6-(1-hydroxycyclohexyl)- can be achieved through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrial production of cyclohexenone derivatives, including 2-Cyclohexen-1-one, 6-(1-hydroxycyclohexyl)-, typically involves the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 6-(1-hydroxycyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper reagents for nucleophilic conjugate addition, enol silanes for Michael reactions, and strong bases for deprotonation . Typical conditions involve room temperature reactions under an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Cyclohexen-1-one, 6-(1-hydroxycyclohexyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 6-(1-hydroxycyclohexyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in conjugate addition reactions with nucleophiles . It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity . These interactions are crucial for its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler enone with similar reactivity but lacking the hydroxycyclohexyl group.
2-(1-Cyclohexenyl)cyclohexanone: Another cyclohexenone derivative with a different substitution pattern.
Uniqueness
2-Cyclohexen-1-one, 6-(1-hydroxycyclohexyl)- is unique due to the presence of the hydroxycyclohexyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
824975-84-0 |
---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
6-(1-hydroxycyclohexyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O2/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h3,7,10,14H,1-2,4-6,8-9H2 |
InChI Key |
STFOFSXHHFMQBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2CCC=CC2=O)O |
Origin of Product |
United States |
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